molecular formula C14H18Cl2N2O2 B1465239 [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride CAS No. 1334146-57-4

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride

Cat. No.: B1465239
CAS No.: 1334146-57-4
M. Wt: 317.2 g/mol
InChI Key: TZFKJMXCMMBTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O2 and a molecular weight of 317.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol under specific conditions to form the intermediate compound. This intermediate is then subjected to reductive amination using suitable reducing agents to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of

Biological Activity

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant data and case studies.

  • Molecular Formula : C14H18Cl2N2O2
  • Molecular Weight : 317.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1334146-57-4

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol to form an intermediate.
  • Reductive amination using reducing agents to yield the final compound .

Anticancer Potential

Recent studies have highlighted the compound's anticancer properties, particularly against triple-negative breast cancer (TNBC). The compound demonstrated:

  • IC50 values indicating strong inhibitory effects on cell proliferation, with values as low as 0.126 μM in MDA-MB-231 TNBC cell lines.
  • A favorable selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting potential for targeted therapy .

The compound's mechanism appears to involve:

  • Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of caspase 9 in treated samples .

Safety Profile

In vivo studies conducted on Kunming mice indicated:

  • No acute toxicity at doses up to 2000 mg/kg.
  • A favorable pharmacokinetic profile with a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .

Data Tables

Biological Activity IC50 (μM) Selectivity Index Toxicity (mg/kg)
MDA-MB-231 (TNBC)0.12619>2000
MCF10A (non-cancer)>240

Case Studies

  • Study on Anticancer Efficacy :
    • In a comparative study, this compound was tested against established chemotherapeutic agents. The compound showed superior efficacy in reducing tumor size in mouse models compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Safety Evaluation :
    • A subacute toxicity study revealed that the compound could be administered safely at high doses without significant adverse effects, supporting its potential for therapeutic use in humans .

Properties

IUPAC Name

[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;;/h2-7,9H,8,10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKJMXCMMBTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.